(2E)-6-(4-fluorobenzyl)-2-[4-(hexyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2E)-6-[(4-FLUOROPHENYL)METHYL]-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazolotriazine core through cyclization reactions.
- Introduction of the fluorophenyl and hexylmethoxyphenyl groups via substitution reactions.
- Final purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and hexyl groups.
Reduction: Reduction reactions could target the double bonds or the thiazolotriazine core.
Substitution: Substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific diseases. The compound’s biological activity can be optimized through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (2E)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2E)-6-[(4-BROMOPHENYL)METHYL]-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness
The presence of the fluorophenyl group in the compound provides unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C26H26FN3O4S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2E)-6-[(4-fluorophenyl)methyl]-2-[(4-hexoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C26H26FN3O4S/c1-3-4-5-6-13-34-21-12-9-18(15-22(21)33-2)16-23-25(32)30-26(35-23)28-24(31)20(29-30)14-17-7-10-19(27)11-8-17/h7-12,15-16H,3-6,13-14H2,1-2H3/b23-16+ |
InChI Key |
PHRROMKYLHHDAY-XQNSMLJCSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
Origin of Product |
United States |
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